4-Piperidinamine, 1-(2-(1-methyl-1H-indol-3-yl)ethyl)-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine is a complex organic compound that features both an indole and a piperidine moiety. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity . The piperidine ring is a common structural motif in medicinal chemistry, often contributing to the pharmacological properties of compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine typically involves the construction of the indole and piperidine rings followed by their coupling. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by the coupling of the indole derivative with a piperidine precursor. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various derivatives.
Reduction: The piperidine ring can be reduced to form different saturated derivatives.
Substitution: Both the indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents are used under various conditions, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted indole and piperidine derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence several biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like tryptamine and serotonin, which also contain the indole moiety, but differ in their biological activities and applications.
Piperidine Derivatives: Compounds like piperine and piperidine itself, which share the piperidine ring but have different pharmacological properties.
Uniqueness: The unique combination of the indole and piperidine rings in 1-(2-(1-Methyl-1H-indol-3-yl)ethyl)piperidin-4-amine contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
26844-39-3 |
---|---|
Molekularformel |
C16H23N3 |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
1-[2-(1-methylindol-3-yl)ethyl]piperidin-4-amine |
InChI |
InChI=1S/C16H23N3/c1-18-12-13(15-4-2-3-5-16(15)18)6-9-19-10-7-14(17)8-11-19/h2-5,12,14H,6-11,17H2,1H3 |
InChI-Schlüssel |
PZYZQAHSVDUKSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CCN3CCC(CC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.